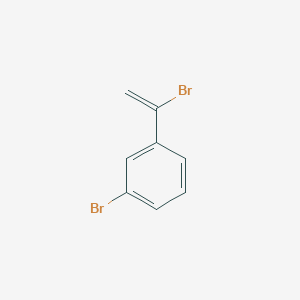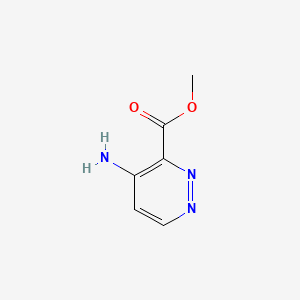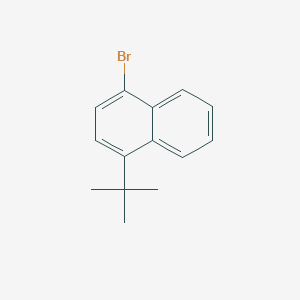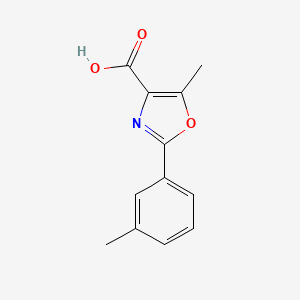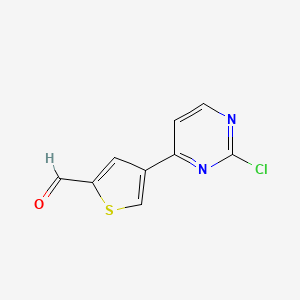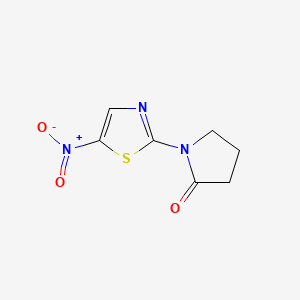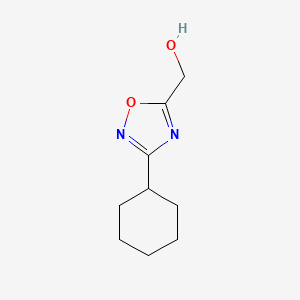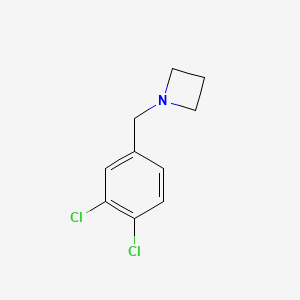![molecular formula C15H21NO4 B15334855 3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol](/img/structure/B15334855.png)
3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol is a chemical compound that belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound features a phenyl group substituted with a Boc-protected amino group and an oxetane ring. It is of interest in various scientific research applications due to its unique structural properties and potential biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-aminomethylphenol as the starting material.
Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate.
Formation of Oxetane Ring: The oxetane ring is formed through a cyclization reaction, often using a suitable cyclodehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of cost-effective reagents and optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The phenyl group can undergo oxidation reactions to form various oxidized products.
Reduction: The Boc-protected amino group can be reduced to form the corresponding amine.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO2) in carbon tetrachloride (CCl4) is commonly used for the oxidation of the phenyl group.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the Boc-protected amino group.
Substitution: Strong nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized phenyl derivatives.
Reduction: The corresponding amine derivative of the Boc-protected amino group.
Substitution: Various substituted oxetanes depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products. Biology: Medicine: The compound may be explored for its pharmacological properties, such as its potential use as a lead compound in drug discovery. Industry: It can be utilized in the development of new materials and chemical processes due to its unique structural features.
Mechanism of Action
The mechanism by which 3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
3-[4-(Aminomethyl)phenyl]oxetan-3-ol: Lacks the Boc-protected amino group.
3-(4-Methoxyphenyl)oxetan-3-ol: Contains a methoxy group instead of the amino group.
3-(4-Hydroxymethylphenyl)oxetan-3-ol: Contains a hydroxymethyl group instead of the amino group.
Uniqueness: The presence of the Boc-protected amino group in 3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol makes it distinct from other oxetanes, providing additional functionality and potential for further chemical modifications.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications. Further research and development may uncover additional uses and benefits of this intriguing compound.
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
tert-butyl N-[[4-(3-hydroxyoxetan-3-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C15H21NO4/c1-14(2,3)20-13(17)16-8-11-4-6-12(7-5-11)15(18)9-19-10-15/h4-7,18H,8-10H2,1-3H3,(H,16,17) |
InChI Key |
KVJSVUPLSHJMPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2(COC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



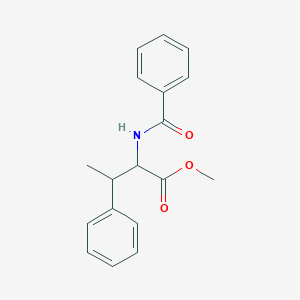
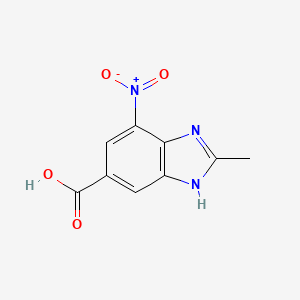
![4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline](/img/structure/B15334802.png)
![2-(3,4-Dichlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15334814.png)
